

# 2-Amino-3-methyl-5-nitropyridine IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Amino-3-methyl-5-nitropyridine

Cat. No.: B021948

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An In-Depth Technical Guide to 3-methyl-5-nitropyridin-2-amine

## Abstract

This technical guide provides a comprehensive overview of 3-methyl-5-nitropyridin-2-amine (CAS No: 18344-51-9), a pivotal heterocyclic building block in modern organic synthesis. While commonly referred to as **2-Amino-3-methyl-5-nitropyridine**, this document will adhere to its preferred IUPAC nomenclature. We will detail its chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, and standard characterization techniques. The core of this guide focuses on the compound's significant applications as a versatile intermediate in the development of pharmaceutical and agrochemical agents, particularly as a precursor to kinase inhibitors and other bioactive molecules. Safety, handling, and storage protocols are also provided to ensure its proper use in a research and development setting. This document is intended for researchers, medicinal chemists, and drug development professionals who require a detailed, practical understanding of this valuable compound.

## Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of scientific rigor. The compound of interest is widely known in commercial catalogs and older literature as **2-Amino-3-methyl-5-nitropyridine**. However, based on the priority rules for functional groups established by the International Union of Pure and Applied Chemistry (IUPAC), the amine group takes precedence for numbering, leading to the preferred IUPAC name: 3-methyl-5-nitropyridin-2-amine[1][2].

Identifier	Value	Source
Preferred IUPAC Name	3-methyl-5-nitropyridin-2-amine	<a href="#">[1]</a> <a href="#">[2]</a>
Common Name	2-Amino-3-methyl-5-nitropyridine	<a href="#">[3]</a>
CAS Number	18344-51-9	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>6</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	153.14 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
SMILES	Cc1cc(cnc1N)--INVALID-LINK-[O-]	<a href="#">[1]</a>
InChI Key	JLPYUDJJBGYXEZ-UHFFFAOYSA-N	<a href="#">[1]</a>
Synonyms	2-Amino-5-nitro-3-picoline	<a href="#">[1]</a> <a href="#">[2]</a>

## Physicochemical Properties

The physical properties of 3-methyl-5-nitropyridin-2-amine are crucial for its handling, reaction setup, and purification. It is typically supplied as a crystalline solid.

Property	Value	Source
Appearance	White to light yellow crystalline powder	
Melting Point	249-260 °C	
Assay	≥97-99%	
Density (Predicted)	~1.354 g/cm <sup>3</sup>	
Boiling Point (Predicted)	363.5 °C	

## Synthesis and Purification

The synthesis of 3-methyl-5-nitropyridin-2-amine is a classic example of electrophilic aromatic substitution on a substituted pyridine ring. The following protocol is adapted from established procedures[3].

## Synthetic Rationale

The reaction involves the nitration of 2-amino-3-picoline (3-methylpyridin-2-amine). The pyridine ring is generally less reactive than benzene towards electrophilic substitution. However, the ring is activated by the electron-donating amino (-NH<sub>2</sub>) and methyl (-CH<sub>3</sub>) groups. In the strongly acidic conditions of the nitrating mixture (H<sub>2</sub>SO<sub>4</sub>/HNO<sub>3</sub>), the basic amino group is protonated to form an ammonium salt (-NH<sub>3</sub><sup>+</sup>). This protonated group is strongly deactivating and meta-directing. The methyl group remains a weak activator and is ortho-, para-directing. The resulting regioselectivity, yielding substitution at the C5 position, is a complex outcome of these competing electronic effects and steric hindrance, favoring the position para to the methyl group and meta to the protonated amino group.

## Detailed Experimental Protocol

Starting Material: 3-Methyl-pyridin-2-ylamine (2-amino-3-picoline) Reagents: Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>), Fuming Nitric Acid (HNO<sub>3</sub>), Concentrated Aqueous Ammonia (NH<sub>3</sub>), Dimethylformamide (DMFA)

Procedure:

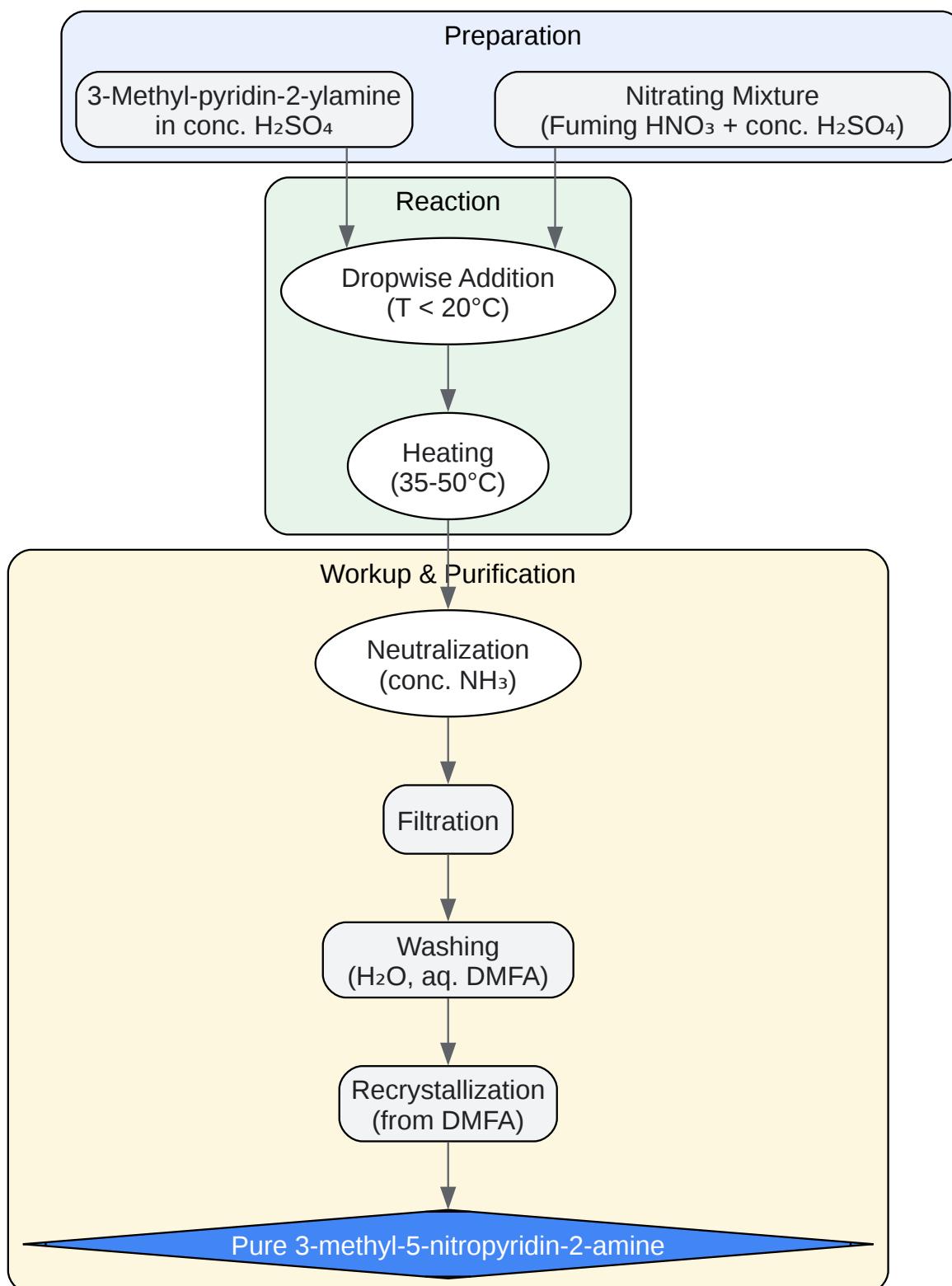
- In a reaction vessel, dissolve 3-methyl-pyridin-2-ylamine (5.0 g, 46.2 mmol) in concentrated sulfuric acid (24 mL). The dissolution is exothermic and should be done with care.
- Cool the mixture to 0 °C in an ice bath[3].
- In a separate beaker, prepare a nitrating mixture by slowly adding concentrated sulfuric acid (3.5 mL) to fuming nitric acid (d=1.5, 3.5 mL), keeping the mixture cooled[3].
- Add the nitrating mixture dropwise to the dissolved starting material, ensuring the internal temperature does not exceed 20 °C[3]. This slow, controlled addition is critical to prevent runaway reactions and the formation of undesired byproducts.

- Once the addition is complete, allow the stirred mixture to warm to room temperature (~20 °C)[3].
- Transfer the reaction mixture in small portions (3-5 mL) to a second flask pre-heated to 35-40 °C. The temperature must be carefully monitored and not allowed to exceed 40 °C after each addition[3].
- After the transfer is complete, stir the resulting mixture at 50 °C for an additional 30 minutes to ensure the reaction goes to completion[3].
- Cool the mixture to ambient temperature and carefully neutralize it by pouring it over ice and then adding concentrated aqueous ammonia until a precipitate forms[3]. This step must be performed in a well-ventilated fume hood due to the heat and fumes generated.
- Isolate the crude product by filtration.

## Purification

- Wash the filtered solid sequentially with cold water and then with a 50% aqueous DMFA solution (6 mL) to remove residual acids and impurities[3].
- Purify the crude product by recrystallization from DMFA to yield 3-methyl-5-nitropyridin-2-amine as a crystalline solid[3].

## Synthesis Workflow Diagram

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Caption: Synthesis workflow for 3-methyl-5-nitropyridin-2-amine.

## Spectroscopic Characterization

Validation of the final product's identity and purity is essential. Standard analytical techniques are employed for this purpose. While raw spectral data is vendor-specific, the expected characteristics can be outlined. Spectroscopic data sets, including ATR-IR and Raman, are available for reference in databases like PubChem[1].

- $^1\text{H}$  NMR: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the methyl group. The integration of these signals should correspond to a 1:1:3 proton ratio for the two distinct aromatic protons and the methyl group, respectively.
- Mass Spectrometry (MS): The molecular ion peak ( $\text{M}^+$ ) should be observed at an  $\text{m/z}$  corresponding to the molecular weight of the compound (~153.14).
- Infrared Spectroscopy (IR): The IR spectrum will exhibit characteristic peaks for the N-H stretches of the primary amine (around  $3300\text{-}3500\text{ cm}^{-1}$ ), C-H stretches, aromatic C=C and C=N vibrations, and strong, characteristic asymmetric and symmetric stretches for the nitro group ( $-\text{NO}_2$ ) typically found around  $1550\text{-}1500\text{ cm}^{-1}$  and  $1350\text{-}1300\text{ cm}^{-1}$ .

## Applications in Research and Drug Development

The true value of 3-methyl-5-nitropyridin-2-amine lies in its utility as a versatile intermediate. The pyridine scaffold is a "privileged structural motif" in drug design, appearing in a significant percentage of FDA-approved nitrogen-heterocyclic drugs[5]. The specific substitution pattern of this compound offers multiple synthetic handles for elaboration into more complex molecules.

## Role as a Heterocyclic Building Block

The presence of three distinct functional groups—amino, methyl, and nitro—on the pyridine core allows for a wide range of chemical transformations. This makes it a valuable starting material for creating libraries of novel compounds for biological screening[6].

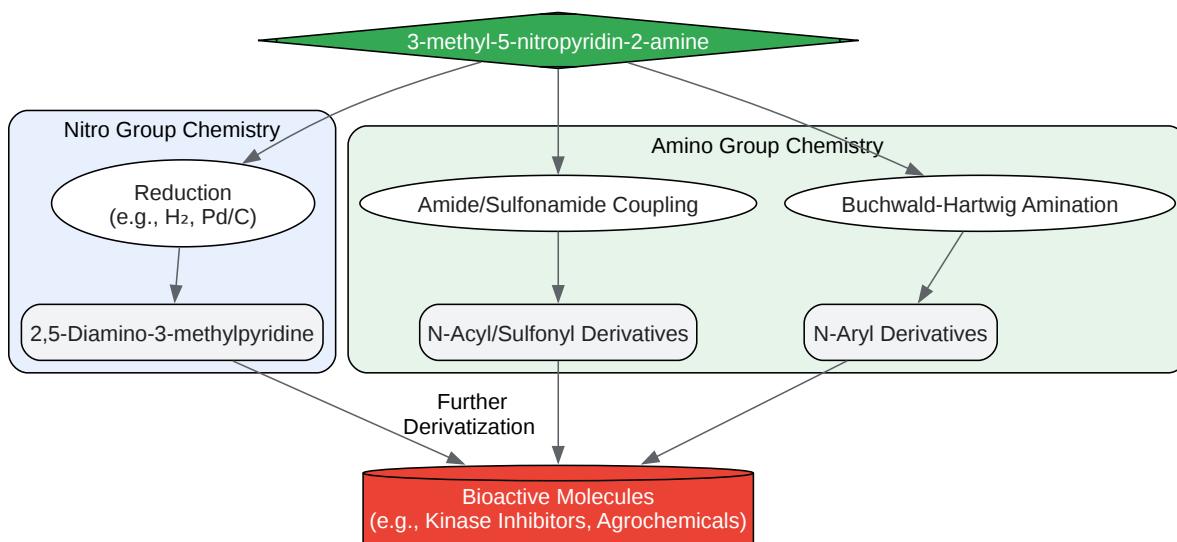
## Precursor to Bioactive Molecules

- Kinase Inhibitors: Nitropyridine derivatives are key precursors in the synthesis of potent enzyme inhibitors. For example, related structures have been used to synthesize Janus

kinase 2 (JAK2) inhibitors, which are targets for treating myeloproliferative disorders and other cancers[5]. The amino group can serve as a nucleophile or a site for coupling reactions, while the nitro group can be readily reduced to a second amino group, providing another point for diversification.

- Pharmaceutical and Agrochemical Synthesis: The compound is a foundational element for creating complex molecules in both the pharmaceutical and agrochemical sectors[6]. Its derivatives are explored for a range of biological activities, including potential anticancer and antimicrobial properties[5][6]. The agrochemical industry utilizes such intermediates for developing advanced herbicides and fungicides[6].

## Key Synthetic Transformations Pathway



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Caption: Potential synthetic pathways using 3-methyl-5-nitropyridin-2-amine.

## Safety, Handling, and Storage

Proper handling of 3-methyl-5-nitropyridin-2-amine is mandatory due to its hazard profile. All work should be conducted in a certified chemical fume hood.

- GHS Classification: The compound is classified as hazardous.
- Signal Word: Danger

Hazard Class	GHS Code	Statement
Acute Toxicity, Oral	H302	Harmful if swallowed
Serious Eye Damage	H318	Causes serious eye damage

- Personal Protective Equipment (PPE): Wear a dust mask (type N95 or better), chemical safety goggles or a face shield, and chemically resistant gloves.
- Handling: Avoid creating dust. Ensure adequate ventilation.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. It is classified under Storage Class 11: Combustible Solids.

## Conclusion

3-methyl-5-nitropyridin-2-amine is a high-value chemical intermediate with a well-defined synthesis and significant potential in medicinal and materials chemistry. Its multi-functionalized pyridine core provides a robust platform for the development of novel, complex molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in a research and development context.

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- To cite this document: BenchChem. [2-Amino-3-methyl-5-nitropyridine IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021948#2-amino-3-methyl-5-nitropyridine-iupac-name]

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